

Chemical structure and properties of Bromo-DragonFLY HCl

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Compound of Interest

Compound Name: *Bromo-DragonFLY*

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An In-depth Technical Guide to **Bromo-DragonFLY HCl**

Introduction

Bromo-DragonFLY hydrochloride (HCl), chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine and benzodifuran classes of compounds.^{[1][2]} First synthesized in 1998 by the laboratory of David E. Nichols at Purdue University, it was developed as a research tool to investigate the structure and activity of central nervous system (CNS) serotonin receptors.^{[1][3]} ^[4] Its name is derived from the visual resemblance of its planar benzodifuran core structure to the wings of a dragonfly.^[5] **Bromo-DragonFLY** is notable for its exceptionally high potency, which surpasses that of many other phenylalkylamine hallucinogens, and its unusually long duration of action, with effects reportedly lasting up to three days.^{[3][6][7]} This document provides a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies related to **Bromo-DragonFLY HCl**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The defining feature of **Bromo-DragonFLY**'s molecular architecture is its rigid, planar benzodifuran core.^[5] This central moiety consists of a benzene ring fused with two furan rings, which distinguishes it from more flexible phenethylamine analogues like DOB (4-bromo-2,5-dimethoxyamphetamine).^[5] This structural rigidification is reported to significantly enhance binding affinity and potency at key serotonin receptors.^[5] The structure is further characterized

by a bromine atom at the 8-position and an aminopropane side chain at the 4-position of the benzodifuran nucleus.[\[5\]](#)

Bromo-DragonFLY possesses a stereocenter, and its biological activity is highly dependent on the stereoisomer. The (R)-(-)-enantiomer is the more pharmacologically active and potent isomer, exhibiting a significantly higher binding affinity for serotonin receptors compared to the (S)-enantiomer.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Data Presentation: Chemical and Physical Properties

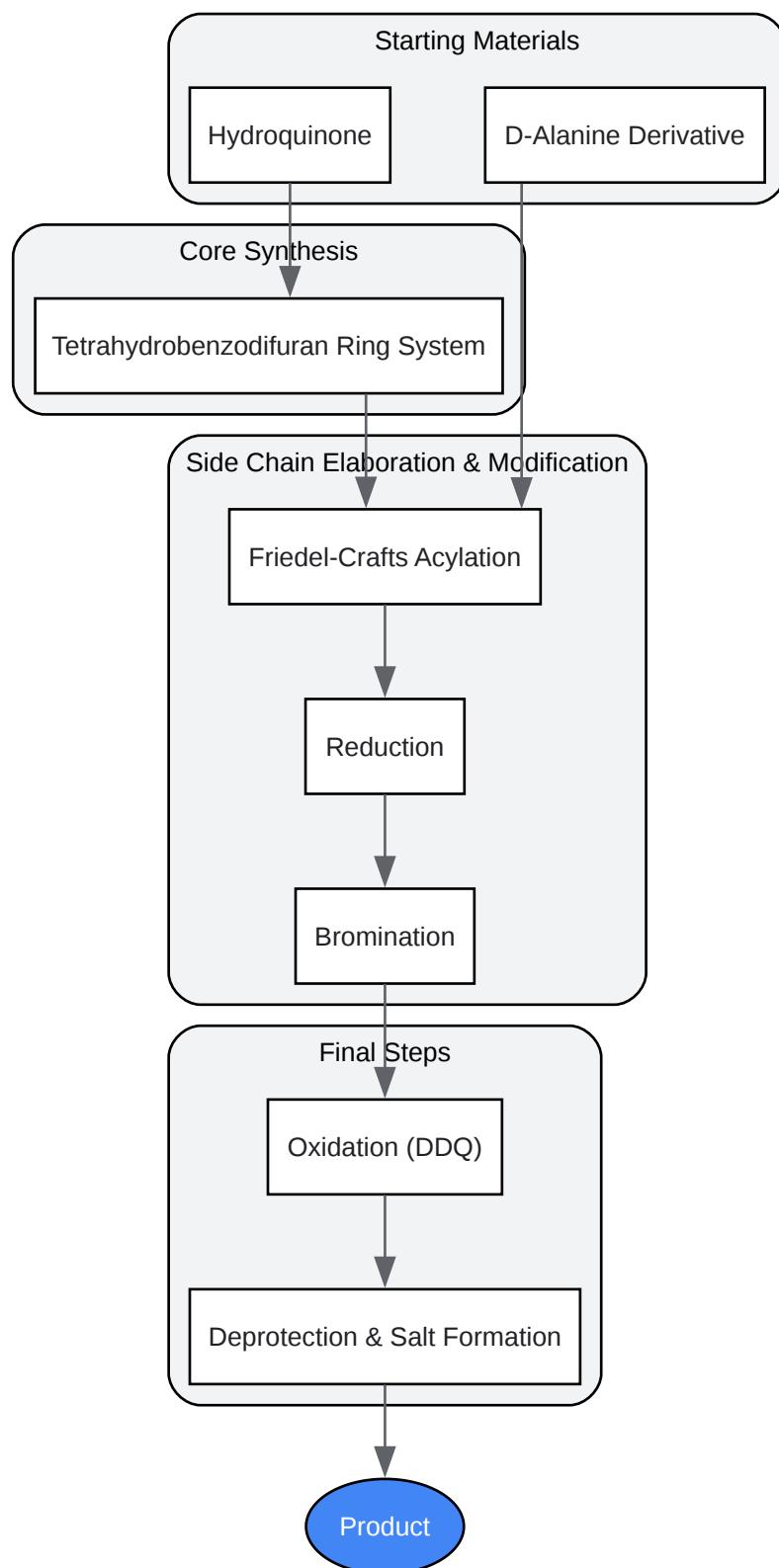
The key chemical and physical properties of **Bromo-DragonFLY** HCl are summarized in the table below.

Property	Data
IUPAC Name	1-(4-Bromofuro[2,3-f] [5] benzofuran-8-yl)propan-2-amine hydrochloride [5] [9]
Synonyms	DOB-DFLY, BDF, B-DFLY, 3C-Bromo-Dragonfly [3] [10]
Chemical Formula	C ₁₃ H ₁₂ BrNO ₂ · HCl [5] [10]
Molar Mass	330.6 g/mol [1] [5] [9] [10]
Appearance	Crystalline solid [5] [10]
UV λ _{max} (Methanol)	225, 283, 295 nm [5] [10]
CAS Number	332012-24-5 (HCl salt) [9]
Purity	≥98% (as per typical analytical standards) [10]
Solubility	Soluble in DMSO (5 mg/ml), DMF (1 mg/ml), Methanol (1 mg/ml) [10]

Synthesis Overview

The synthesis of **Bromo-DragonFLY** is a complex, multi-step process that requires sophisticated chemical knowledge and equipment.[\[11\]](#) Both racemic and enantiospecific synthetic routes have been developed.[\[3\]](#)[\[5\]](#)

A common enantiospecific synthesis for the more active (R)-enantiomer begins with a derivative of D-alanine.^{[3][11]} This is reacted with the 2,3,6,7-tetrahydrobenzodifuran core in a Friedel-Crafts acylation.^{[3][11]} Subsequent steps involve the reduction of a keto group, para-bromination of the aromatic ring, and oxidation of the tetrahydrobenzodifuran rings to the fully aromatic benzodifuran system, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).^{[3][11]} The final step involves the removal of any protecting groups and conversion to the hydrochloride salt.^[11]

[Click to download full resolution via product page](#)**Simplified Enantiospecific Synthesis Workflow for (R)-Bromo-DragonFLY.**

Pharmacology

Mechanism of Action

The primary pharmacological activity of **Bromo-DragonFLY** is mediated through its potent agonist activity at serotonin (5-HT) receptors.[8][12] It is a potent full agonist of the 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.[3] The hallucinogenic effects are primarily attributed to its activation of the 5-HT_{2A} receptor.[1][8]

In addition to its serotonergic activity, **Bromo-DragonFLY** is also a potent competitive inhibitor of monoamine oxidase A (MAO-A).[3][7][13] This inhibition may contribute to its overall pharmacological profile and potential for drug interactions. Some evidence also suggests it acts as an agonist at α 1-adrenergic receptors, which could explain the severe vasoconstriction observed in toxic exposures.[1][4]

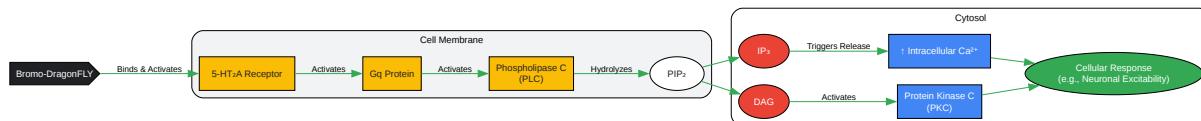
Data Presentation: Receptor Binding Affinities

The binding affinities (Ki) of racemic **Bromo-DragonFLY** for human serotonin receptors are presented below. Lower Ki values indicate higher binding affinity.

Receptor Target	Binding Affinity (Ki)
5-HT _{2A}	0.04 nM[3][5][6]
5-HT _{2C}	0.02 nM[3][5]
5-HT _{2B}	0.19 nM[3][5]
MAO-A Inhibition (Ki)	0.352 μ M[7][13]

Signaling Pathway Visualization

Activation of the 5-HT_{2A} receptor by **Bromo-DragonFLY** initiates a Gq-coupled protein signaling cascade, leading to downstream cellular effects.



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Bromo-DragonFLY-induced 5-HT_{2A} receptor signaling pathway.

Pharmacokinetics and Metabolism

In silico studies predict that **Bromo-DragonFLY** has high gastrointestinal absorption and the potential to penetrate the blood-brain barrier, which is consistent with its potent central effects. [14][15] A key pharmacokinetic feature is its remarkable resistance to metabolism. In vitro studies using human liver microsomes and cytosol found that **Bromo-DragonFLY** was not metabolized.[7][13] This metabolic stability is a likely contributor to its prolonged duration of action, which can last for several days.[6][7] The primary route of excretion is predicted to be renal.[14][15]

Analytical Methodologies

The identification and quantification of **Bromo-DragonFLY** in both bulk samples and biological matrices rely on modern analytical techniques.

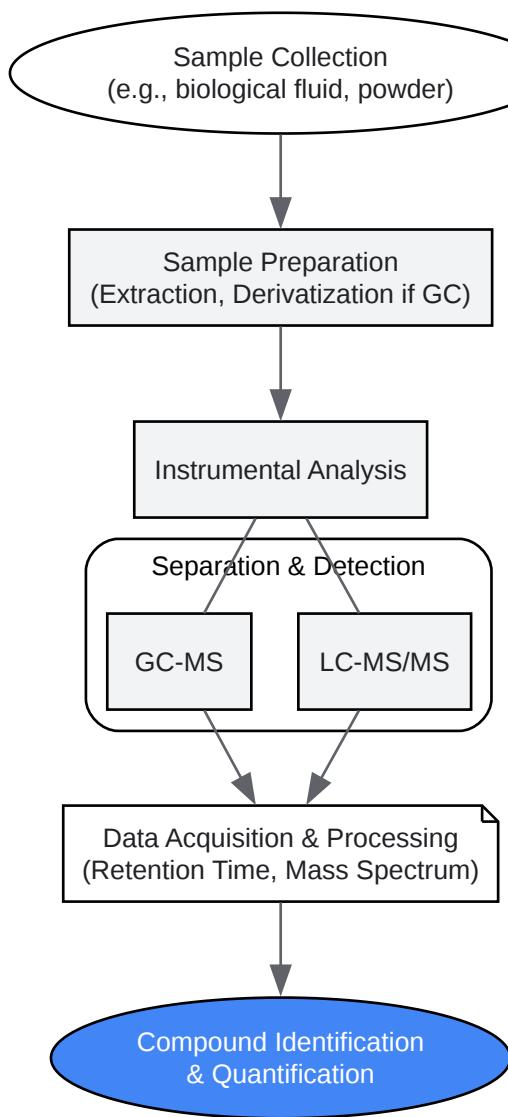
Experimental Protocols

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for analyzing **Bromo-DragonFLY**, often requiring derivatization to improve its volatility and chromatographic properties. Analysis is typically performed on capillary columns such as DB-1 MS or DB-5 MS.[5] Identification is based on the compound's retention time and its characteristic mass spectrum.[5]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for quantifying **Bromo-DragonFLY** in biological fluids due to its high

sensitivity and selectivity, allowing for detection at very low concentrations.^[5] The method typically employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.^[5]

- Other Techniques:

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: The benzodifuran chromophore of **Bromo-DragonFLY** exhibits distinct absorption maxima at 225, 283, and 295 nm, which can be used for identification and quantification in solution.^{[5][10]}
- Thin Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of **Bromo-DragonFLY**, with visualization under UV light.^[5]



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General analytical workflow for **Bromo-DragonFLY** identification.

Toxicology

Bromo-DragonFLY has a high toxicity profile in humans, with numerous reports of severe adverse effects and fatalities.[3][4][10] Its high potency and long duration of action increase the risk of overdose.[3] The most significant toxic effect is potent vasoconstriction, which can lead to limb ischemia and necrosis.[4][7][13] Other reported adverse effects include agitation, tachycardia, hypertension, seizures, hyperthermia, and organ failure.[1][4][16]

In silico toxicological studies predict a significant risk of cardiotoxicity, potentially related to the inhibition of the hERG channel, and notable acute toxicity.[17] These models also suggest a low likelihood of genotoxic potential.[17]

Conclusion

Bromo-DragonFLY HCl is a structurally unique and pharmacologically potent psychedelic substance. Its rigid benzodifuran core contributes to its exceptionally high affinity for serotonin receptors, particularly the 5-HT_{2A} subtype, making it one of the most potent agonists known.[5] Its resistance to metabolism results in a prolonged and intense duration of action, which, combined with its potent vasoconstrictive effects, presents significant toxicological risks.[7][13] The detailed chemical, pharmacological, and analytical data presented in this guide underscore the importance of **Bromo-DragonFLY** as a powerful tool for neuropharmacological research while also highlighting the considerable dangers associated with its non-clinical use.

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